molecular formula C20H21N3O5 B2598393 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea CAS No. 891113-32-9

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2598393
CAS No.: 891113-32-9
M. Wt: 383.404
InChI Key: OFIDMRAWZNTCPF-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety fused with a 5-oxopyrrolidin-3-yl group and a 4-methoxyphenyl-substituted urea. The 4-methoxyphenyl urea group may enhance solubility and hydrogen-bonding capabilities, which are critical for biological or material applications.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-16-5-2-13(3-6-16)21-20(25)22-14-10-19(24)23(12-14)15-4-7-17-18(11-15)28-9-8-27-17/h2-7,11,14H,8-10,12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIDMRAWZNTCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a synthetic derivative that has drawn attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrrolidinone ring, and a methoxyphenyl urea group. The molecular formula is C25H22N4O5C_{25}H_{22}N_{4}O_{5} with a molecular weight of approximately 458.47 g/mol.

Research indicates that compounds similar to 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea may interact with various biological targets. For instance:

  • Alpha(2)-Adrenoceptor Antagonism : A related series of compounds demonstrated potent antagonistic activity at alpha(2)-adrenoceptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's . These findings suggest that the compound could modulate adrenergic signaling pathways.
  • PARP Inhibition : The compound's structural analogs have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. One study identified lead compounds with IC50 values ranging from 0.082 μM to 12 μM against PARP1 . This inhibition is crucial for disrupting cancer cell repair mechanisms.

Pharmacological Studies

Pharmacological evaluations have highlighted several key findings regarding the biological activity of this compound:

  • Antiproliferative Effects : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects on various cancer cell lines. For example, structural modifications led to enhanced potency against specific cancer types .
  • Neuroprotective Properties : The ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Compounds targeting alpha(2)-adrenoceptors could help mitigate neurodegeneration by influencing noradrenergic signaling pathways .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a closely related compound in a series of human cancer cell lines. The results indicated that the compound exhibited dose-dependent inhibition of cell proliferation with notable selectivity for breast and prostate cancer cells. The most potent derivative achieved an IC50 value of 5.8 μM, demonstrating significant potential for further development as an anticancer agent .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The study reported that administration of the compound improved cognitive function and reduced neuronal death in animal models of Alzheimer's disease. This was attributed to its action on adrenergic receptors, which are critical in maintaining neuronal health .

Data Summary

Compound NameMolecular FormulaActivityIC50 (μM)Reference
Compound 33gC25H22N4O5Alpha(2)-adrenoceptor antagonistN/A
Compound 4C25H22N4O5PARP inhibitor5.8
Compound XC25H22N4O5Antiproliferative (breast cancer)12

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dihydrobenzo[b][1,4]dioxin Derivatives

Compounds containing the dihydrobenzo[b][1,4]dioxin scaffold are prevalent in materials science and medicinal chemistry due to their electronic properties and metabolic stability.

Compound Name Key Substituents Application/Properties Reference
DDPB (N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine) Imidazole, naphthalene, diphenyl groups Deep blue OLED emitter (435 nm, CIEy 0.07) with 2.01% external quantum efficiency
CDDPI (2-(1-(9H-carbazol-9-yl)naphthalen-4-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole) Carbazole, phenanthroimidazole High-efficiency host for green/red phosphorescent OLEDs (up to 19.2% EQE)
Compound 24 (2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methoxyphenyl)thiazole) Thiazole, 4-methoxyphenyl Antiviral agent (Venezuelan equine encephalitis virus inhibitor)

Comparison :

  • The target compound replaces the imidazole (DDPB) or thiazole (Compound 24) with a urea-pyrrolidinone system, likely altering electronic properties and biological interactions.
Urea-Containing Analogues

Urea derivatives are explored for their hydrogen-bonding capacity and pharmacological activity.

Compound Name Key Substituents Application/Properties Reference
15a (1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea) Triazole, pyridine, 3-nitrophenyl Synthetic intermediate; potential biological activity (exact application unspecified)
(E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Chalcone, trimethoxyphenyl Studied via DFT for IR/Raman spectroscopy; anticancer potential inferred

Comparison :

  • The 4-methoxyphenyl group may reduce steric hindrance compared to bulkier substituents (e.g., trimethoxyphenyl), enhancing bioavailability.
Pyrrolidinone Derivatives

Pyrrolidinone rings are common in bioactive molecules due to their rigidity and hydrogen-bonding capacity.

Compound Name Key Substituents Application/Properties Reference
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine, nitrophenyl, ester groups Synthetic focus; characterized via NMR, IR, MS
5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol Triazole, pyridine Studied via DFT for spectroscopic properties

Comparison :

  • The target compound’s 5-oxopyrrolidin-3-yl group may confer greater conformational stability than imidazopyridine () or triazole systems.
  • The absence of electron-withdrawing groups (e.g., nitro in ) could reduce reactivity, favoring stability in physiological conditions.

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